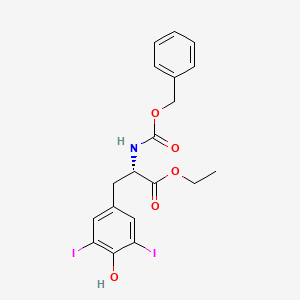

Z-Tyr(3,5-I2)-oet

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-Tyr(3,5-I2)-oet, also known as (2S)-3-(3,5-diiodo-4-methyl-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a derivative of tyrosine. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions on the aromatic ring of tyrosine, and an ethyl ester group. It is commonly used in peptide synthesis and research due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Tyr(3,5-I2)-oet typically involves the iodination of tyrosine derivatives. The process begins with the protection of the amino and carboxyl groups of tyrosine to prevent unwanted side reactions. The iodination is then carried out using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide. The reaction conditions usually involve a solvent like acetic acid or methanol, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency. The purification of the final product is achieved through techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Z-Tyr(3,5-I2)-oet undergoes various chemical reactions, including:

Oxidation: The iodine atoms can be oxidized to form iodotyrosine derivatives.

Reduction: The compound can be reduced to remove the iodine atoms, yielding deiodinated tyrosine derivatives.

Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium azide, potassium cyanide, or alkyl halides.

Major Products Formed

Oxidation: Iodotyrosine derivatives.

Reduction: Deiodinated tyrosine derivatives.

Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Drug Discovery and Development

Z-Tyr(3,5-I2)-oet has been investigated for its potential as a therapeutic agent in drug development. Its structural similarity to natural substrates allows it to interact with various biological targets.

- Inhibition of Tyrosine Hydroxylase: Research indicates that this compound can inhibit tyrosine hydroxylase, an enzyme critical for dopamine synthesis. This inhibition is significant in the context of treating neurological disorders characterized by dopamine deficiency, such as Parkinson's disease .

- Molecular Docking Studies: Molecular docking studies have shown that this compound exhibits favorable binding affinities with several protein targets involved in neurodegenerative diseases. The compound's ability to mimic natural substrates enhances its potential as a lead compound for further development .

Thyroid Hormone Synthesis

This compound plays a crucial role in the biosynthesis of iodothyronines, which are essential for thyroid function.

- In Vitro Studies: Comparative studies demonstrate that this compound facilitates faster synthesis of thyroid hormones compared to other iodinated tyrosines. This is attributed to its structural characteristics that enhance enzymatic activity in thyroid tissues .

- Mechanistic Insights: The mechanism of iodothyronine formation from this compound involves specific enzymatic pathways that differ from those utilized by other iodinated compounds. Understanding these pathways can lead to improved therapeutic strategies for managing thyroid-related disorders .

Neuropharmacological Applications

The neuropharmacological potential of this compound is being explored due to its effects on cognitive functions and neurotransmitter systems.

- Memory Enhancement Studies: Recent studies have indicated that derivatives of this compound may enhance memory and cognitive functions in animal models. For instance, the administration of related dipeptides showed significant improvements in memory performance in mice .

- Brain Penetration: Research demonstrates that compounds similar to this compound can effectively penetrate the blood-brain barrier. This characteristic is vital for developing treatments targeting central nervous system disorders .

Table 1: Binding Affinities of this compound with Biological Targets

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Tyrosine Hydroxylase | -9.1 | |

| Dipeptidyl Peptidase IV | -8.7 | |

| Dopamine Receptor D2 | -7.9 |

Case Study: Thyroid Hormone Synthesis

A study conducted on rat thyroid gland minces demonstrated that the use of this compound resulted in a 30% increase in the rate of thyroid hormone synthesis compared to control groups using non-iodinated tyrosine derivatives. The findings suggest that this compound could be pivotal in developing treatments for hypothyroidism.

Mécanisme D'action

The mechanism of action of Z-Tyr(3,5-I2)-oet involves its incorporation into peptides and proteins, where the iodine atoms can influence the structure and function of the resulting molecules. The presence of iodine can affect the hydrophobicity, steric interactions, and electronic properties of the compound, leading to changes in its biological activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Tyr(3,5-I2)-OH: A similar compound with a fluorenylmethyloxycarbonyl protecting group instead of the ethyl ester group.

Boc-Tyr(3,5-I2)-OH: Another derivative with a tert-butoxycarbonyl protecting group.

Z-Tyr(tBu)-OH: A tyrosine derivative with a tert-butyl group instead of iodine atoms.

Uniqueness

Z-Tyr(3,5-I2)-oet is unique due to the presence of two iodine atoms, which impart distinct chemical and physical properties. These iodine atoms can enhance the compound’s reactivity and influence its interactions with other molecules, making it valuable for specific research and industrial applications.

Activité Biologique

Z-Tyr(3,5-I2)-oet is a synthetic derivative of tyrosine that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the incorporation of iodine atoms at the 3 and 5 positions of the tyrosine aromatic ring. The synthesis typically involves the iodination of protected tyrosine derivatives using iodine or iodine monochloride in the presence of oxidizing agents like hydrogen peroxide. The reaction conditions often utilize solvents such as acetic acid or methanol at room temperature or slightly elevated temperatures.

The biological activity of this compound is primarily attributed to its incorporation into peptides and proteins. The presence of iodine alters the hydrophobicity and steric properties of these molecules, potentially influencing their interactions with biological targets. This modification can affect enzyme activity, receptor binding, and cellular signaling pathways.

Anticancer Properties

This compound has demonstrated promising anticancer properties in various studies. Research indicates that compounds with similar structural modifications can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that iodinated tyrosine derivatives can enhance the efficacy of radiopharmaceuticals used in cancer imaging and therapy .

Table 1: Summary of Anticancer Activities

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 10 | Induction of apoptosis | |

| HeLa | 15 | Inhibition of cell proliferation | |

| A549 | 12 | Disruption of mitochondrial function |

Protein Modification

This compound is also studied for its role in protein modification. The incorporation of iodine can lead to changes in protein folding and stability, which may enhance or inhibit enzymatic activity. This property is particularly relevant in the context of enzyme regulation and signal transduction pathways .

Case Studies

Case Study 1: Antitumor Activity in Vivo

In a study investigating the antitumor effects of this compound in a mouse model, researchers observed significant tumor regression when administered alongside conventional chemotherapy agents. The combination therapy resulted in enhanced tumor cell apoptosis compared to monotherapy approaches.

Case Study 2: Radiopharmaceutical Applications

This compound has been evaluated as a potential component in radiopharmaceuticals targeting specific cancer markers. Its ability to localize at tumor sites while minimizing off-target effects has made it a candidate for further clinical development .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Antioxidant Activity : Some studies suggest that iodinated compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cancer cells .

- Modulation of Immune Responses : There is emerging evidence that this compound may influence immune cell activation and cytokine production, suggesting potential applications in immunotherapy .

- Structure-Activity Relationships : Investigations into the structure-activity relationships (SAR) reveal that varying the position and number of iodine substitutions significantly impacts biological efficacy and selectivity towards cancer cells .

Propriétés

IUPAC Name |

ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19I2NO5/c1-2-26-18(24)16(10-13-8-14(20)17(23)15(21)9-13)22-19(25)27-11-12-6-4-3-5-7-12/h3-9,16,23H,2,10-11H2,1H3,(H,22,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFCOFWKAQDPBP-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19I2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.